N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine moiety, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:
Formation of the Furan-2-yl Intermediate: The initial step often involves the synthesis of a furan-2-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Morpholine Addition: The furan-2-yl intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the morpholinoethyl derivative.
Isoxazole Ring Formation: The final step involves the formation of the isoxazole ring. This can be accomplished through a cycloaddition reaction between the morpholinoethyl derivative and a nitrile oxide, which is generated in situ from a hydroxylamine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at various functional groups, such as the isoxazole ring, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized derivatives of the furan ring
Reduction: Reduced forms of the isoxazole ring
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine moiety can form hydrogen bonds with polar residues. The isoxazole ring can act as a bioisostere for other functional groups, allowing the compound to modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide can be compared with other compounds that contain similar functional groups:
Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethanol share the furan ring but lack the additional complexity of the morpholine and isoxazole moieties.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide have the morpholine ring but do not possess the furan or isoxazole rings.
Isoxazole Derivatives: Compounds like 5-methylisoxazole-3-carboxylic acid contain the isoxazole ring but lack the furan and morpholine components.
The uniqueness of this compound lies in its combination of these three distinct functional groups, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-11-9-12(17-22-11)15(19)16-10-13(14-3-2-6-21-14)18-4-7-20-8-5-18/h2-3,6,9,13H,4-5,7-8,10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXRRPNELCXAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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